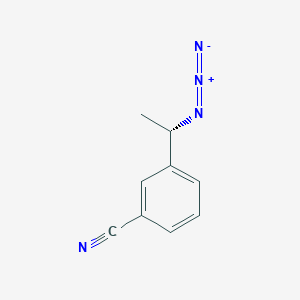

(S)-1-(3-cyanophenyl)-1-azidoethane

Description

(S)-1-(3-Cyanophenyl)-1-azidoethane is a chiral organic compound featuring a cyanophenyl group and an azido functional group attached to a central ethane backbone. The stereochemistry at the chiral center (S-configuration) influences its reactivity, biological activity, and physicochemical properties. This compound is of interest in medicinal chemistry and materials science due to the azide group’s versatility in click chemistry (e.g., Huisgen cycloaddition) and the electron-withdrawing cyano group’s role in modulating electronic properties .

Properties

CAS No. |

317829-71-3 |

|---|---|

Molecular Formula |

C9H8N4 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

3-[(1S)-1-azidoethyl]benzonitrile |

InChI |

InChI=1S/C9H8N4/c1-7(12-13-11)9-4-2-3-8(5-9)6-10/h2-5,7H,1H3/t7-/m0/s1 |

InChI Key |

IQPSBAYAMFSOHN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)C#N)N=[N+]=[N-] |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(3-cyanophenyl)-1-azidoethane with structurally or functionally related compounds, based on general trends in azide and cyanophenyl-containing molecules.

Table 1: Key Properties of this compound and Analogs

Key Comparisons

Reactivity of Azide Group: The azide in this compound is expected to exhibit high reactivity in click chemistry due to minimal steric hindrance, unlike 1-azido-2-(2-iodoethoxy)ethane, where the bulky iodoethoxy group may slow reaction kinetics . In contrast, SC-558 () lacks an azide, relying instead on sulfonamide and ester functionalities for bioactivity.

This contrasts with SC-558’s diethyl ester group, which donates electrons and may reduce reactivity .

Stability: Azides are generally thermally sensitive, and the presence of a cyano group may exacerbate this instability compared to non-azide analogs like SC-558 .

Research Findings and Gaps

- Synthesis: While details the synthesis of 1-azido-2-(2-iodoethoxy)ethane, analogous methods (e.g., nucleophilic substitution or azide transfer) could theoretically apply to the target compound.

Critical Notes

- The evidence provided lacks specific data on this compound, necessitating extrapolation from related compounds.

- Further experimental studies (e.g., DSC for stability, XRD for stereochemical analysis) are required to validate theoretical comparisons.

- For authoritative data, consult specialized databases (e.g., Reaxys, PubChem) or primary literature beyond the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.